molecular formula C11H12F3NO2 B050043 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide CAS No. 125290-71-3

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

Cat. No.: B050043
CAS No.: 125290-71-3
M. Wt: 247.21 g/mol
InChI Key: QOFQGRNWNSCXGA-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a benzamide core, making it a subject of interest in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with 1-hydroxy-2-methylpropan-2-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, while the benzamide core facilitates its incorporation into biological systems. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-11(2,5-16)15-10(17)6-3-8(13)9(14)4-7(6)12/h3-4,16H,5H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFQGRNWNSCXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563883
Record name 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125290-71-3
Record name 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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